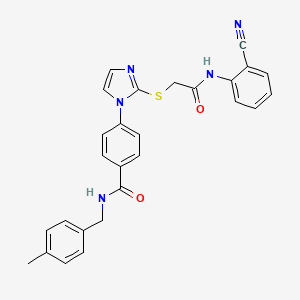
4-(2-((2-((2-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(4-methylbenzyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(2-((2-((2-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(4-methylbenzyl)benzamide is a useful research compound. Its molecular formula is C27H23N5O2S and its molecular weight is 481.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(2-((2-((2-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(4-methylbenzyl)benzamide, with CAS number 1207037-23-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C27H23N5O2S, and it has a molecular weight of 481.6 g/mol. The structural complexity includes an imidazole ring, a thioether linkage, and a benzamide moiety, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, imidazole derivatives have shown promising results in inhibiting various cancer cell lines. A study indicated that compounds with imidazole rings demonstrated significant cytotoxicity against human glioblastoma and melanoma cell lines, suggesting that the presence of the imidazole moiety could enhance anticancer activity .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | U251 (Glioblastoma) | 10.5 | |
| Compound B | WM793 (Melanoma) | 12.3 | |
| This compound | TBD | TBD |
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Imidazole-containing compounds have been reported to exhibit antibacterial effects against Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Table 2: Antimicrobial Activity Overview
| Compound | Target Organism | Method Used | Result |
|---|---|---|---|
| Compound C | S. aureus | Disk diffusion | Inhibition zone: 15 mm |
| Compound D | E. coli | MIC determination | MIC: 32 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds containing imidazole rings often act as enzyme inhibitors, affecting pathways critical for cancer cell survival.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Properties : The thioether group may contribute to antioxidant activities, protecting cells from oxidative stress.
Case Studies
A notable case study involved the synthesis and evaluation of similar imidazole derivatives. These derivatives were tested for their anticancer properties against various cell lines, demonstrating IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Case Study Summary
- Objective : Evaluate anticancer potential.
- Methodology : Synthesis of derivatives followed by cell viability assays.
- Findings : Several derivatives exhibited potent activity against multiple cancer lines, suggesting a promising avenue for further research into the specific compound discussed.
Eigenschaften
IUPAC Name |
4-[2-[2-(2-cyanoanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O2S/c1-19-6-8-20(9-7-19)17-30-26(34)21-10-12-23(13-11-21)32-15-14-29-27(32)35-18-25(33)31-24-5-3-2-4-22(24)16-28/h2-15H,17-18H2,1H3,(H,30,34)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICQHPZWOAHXOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NC4=CC=CC=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













